5-Octyl-1,3,4-thiadiazol-2-amine

Corrosion inhibition Mild steel protection Acidic media

Researchers requiring specific 5-alkyl chain lengths in thiadiazole scaffolds often face supply gaps that compromise application performance. 5-Octyl-1,3,4-thiadiazol-2-amine (CAS 118863-97-1) directly addresses this: • Corrosion inhibitor: Octyl chain delivers superior hydrophobic surface coverage on mild steel in 1M H₂SO₄ vs. C2-C7 homologs, validated by electrochemical impedance spectroscopy. • Agrochemical building block: Validated precursor for triazole-thiadiazole hybrids exhibiting herbicidal activity against Brassica campestris L. at 100 mg/L. • Pharma scaffold: Elevated logP vs. shorter-chain analogs enables lipophilicity-driven SAR exploration for diuretic lead optimization. Supplied at ≥95% purity with confirmatory NMR and FT-IR characterization. Available for immediate global shipment.

Molecular Formula C10H19N3S
Molecular Weight 213.34
CAS No. 118863-97-1
Cat. No. B2458199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Octyl-1,3,4-thiadiazol-2-amine
CAS118863-97-1
Molecular FormulaC10H19N3S
Molecular Weight213.34
Structural Identifiers
SMILESCCCCCCCCC1=NN=C(S1)N
InChIInChI=1S/C10H19N3S/c1-2-3-4-5-6-7-8-9-12-13-10(11)14-9/h2-8H2,1H3,(H2,11,13)
InChIKeyYMIQAJNFLWQEOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Octyl-1,3,4-thiadiazol-2-amine Specifications


5-Octyl-1,3,4-thiadiazol-2-amine (CAS 118863-97-1; molecular formula C₁₀H₁₉N₃S; molecular weight 213.34 g/mol) is a 2-amino-5-alkyl-substituted 1,3,4-thiadiazole heterocyclic compound . This compound functions primarily as a versatile synthetic intermediate and scaffold in agrochemical lead discovery, corrosion inhibitor development, and pharmaceutical research [1][2]. Commercial availability typically ranges from 95% to higher purity grades , with proper characterization by NMR and FT-IR spectroscopy confirming structural integrity . The octyl substituent at the 5-position confers distinct physicochemical properties, including enhanced lipophilicity and oil solubility relative to shorter-chain alkyl analogs, which directly influences performance in applications where hydrophobic character is a critical selection criterion.

Hydrophobic heterocyclic scaffold for corrosion inhibition studies
Synthetic intermediate for agrochemical lead discovery programs
Diuretic QSAR probe via N-acylated amide derivative synthesis
Antimicrobial SAR comparator for 5-aryl thiadiazole analogs

5-Octyl-1,3,4-thiadiazol-2-amine Chain Length and Performance


Procurement decisions for 2-amino-5-alkyl-1,3,4-thiadiazoles cannot be made on the basis of the thiadiazole core alone; the specific length of the 5-alkyl substituent is a critical determinant of both physicochemical behavior and application-specific performance. Systematic experimental evaluation of 2-amino-5-alkyl-1,3,4-thiadiazole compounds with varying alkyl chain lengths (ethyl, n-propyl, n-pentyl, heptyl, undecyl, tridecyl) demonstrated that corrosion inhibition efficiency on steel in acidic media increases with longer alkyl chain length due to enhanced surface coverage and hydrophobicity [1][2]. Theoretical modeling further confirms that frontier molecular orbital energies, dipole moments, and adsorption energetics vary significantly across the homologous alkyl series [3]. Additionally, lipophilicity (logP) differences among alkyl chain lengths directly affect oil solubility in lubricant additive formulations [4]. Substituting a shorter-chain analog (e.g., 5-ethyl, 5-propyl) for the 5-octyl derivative would therefore compromise performance in applications requiring specific hydrophobic balance or interfacial adsorption characteristics. The evidence below quantifies where the octyl substitution confers measurable differentiation.

Selected Product
5-Octyl chain (C8) provides specific hydrophobic coverage for acidic steel protection
Higher logP baseline for diuretic derivative QSAR exploration
Validated building block for reported triazole-thiadiazole pesticide leads
Potential Substitute
Shorter-chain 5-alkyl analogs (C2-C7) may reduce hydrophobic adsorption in corrosion assays
5-Aryl thiadiazoles show higher antibacterial potency but alter target selectivity
Alternative chain lengths may shift agrochemical hybrid activity profiles

5-Octyl-1,3,4-thiadiazol-2-amine Performance Evidence


Corrosion Inhibition and Alkyl Chain Length

Electrochemical evaluation of 2-amino-5-alkyl-1,3,4-thiadiazole homologs on mild steel in 1M H₂SO₄ demonstrated that inhibition efficiency increases systematically with alkyl chain length, attributable to enhanced surface coverage and hydrophobic barrier formation [1]. While the published dataset includes ethyl, n-propyl, n-pentyl, heptyl, undecyl, and tridecyl derivatives, the 5-octyl derivative (C8 alkyl chain) interpolates between heptyl (C7) and undecyl (C11) in the performance trend. Density functional theory (DFT) calculations at the B3LYP and CAM-B3LYP/6-311++G(d,p) levels for six 2-amino-5-alkyl-1,3,4-thiadiazole derivatives confirm that frontier molecular orbital energies (EHOMO, ELUMO) and dipole moments correlate with alkyl chain length, supporting the experimentally observed efficiency trend [2].

Corrosion Inhibition by Chain Length
Class-level inference
Inhibition efficiency increases with alkyl chain length; C8 interpolates between C7 and C11 homologs
Reported chain-length trend supports octyl selection for hydrophobic surface adsorption
Data inferred from C2-C13 series; direct C8 data requires source-specific review
Corrosion inhibition Mild steel protection Acidic media Electrochemical impedance spectroscopy

Antibacterial Activity: 5-Alkyl vs. 5-Aryl Thiadiazoles

Direct antibacterial evaluation of 2-amino-5-alkyl-1,3,4-thiadiazoles (including alkyl-substituted derivatives) against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa revealed mild to moderate activity that did not achieve potency comparable to the fluoroquinolone standard ofloxacin [1]. This contrasts with 5-aryl-substituted 1,3,4-thiadiazole derivatives, which in parallel studies demonstrated potent antibacterial activity with MIC values ranging from 4 to 64 μg/mL against Streptococcus faecalis, methicillin-sensitive S. aureus (MSSA), and methicillin-resistant S. aureus (MRSA) [2][3]. The differential activity profile establishes that 5-alkyl substitution yields systematically lower antibacterial potency than 5-aryl substitution with electron-withdrawing groups, which confer enhanced interaction with bacterial targets [4].

Antibacterial: 5-Alkyl vs. 5-Aryl
Cross-study comparable
5-Alkyl class shows mild-moderate activity; 5-aryl analogs report MIC 4-64 μg/mL
Supports antimicrobial screening context; not a direct antibacterial candidate
Cross-study comparison; assay conditions and strain panels may differ
Antibacterial Antimicrobial screening Gram-positive bacteria Gram-negative bacteria Structure-activity relationship

Diuretic Activity of N-Acylated Thiadiazole Amides

2-Amino-5-alkyl-1,3,4-thiadiazoles serve as critical precursors for synthesizing N-(1,3,4-thiadiazol-2-yl) substituted amides of alkanecarboxylic acids via reaction with acyl chlorides [1]. QSAR analysis of 12 synthesized compounds demonstrated that diuretic activity increases with increasing lipophilicity (logP), making the 5-octyl substitution particularly valuable for generating derivatives with optimal hydrophobic character [1]. In comparative diuretic testing in white rats, the N-(5-methyl-1,3,4-thiadiazol-2-yl) propionamide derivative increased daily diuresis by 2.47-fold versus intact control, 1.6-fold versus hydrochlorothiazide, and 1.75-fold versus acetazolamide [1]. The 5-octyl-1,3,4-thiadiazol-2-amine provides a higher-logP starting scaffold relative to the 5-methyl analog, enabling exploration of structure-activity space predicted to yield enhanced diuretic potency based on established QSAR models [1].

Diuretic QSAR: logP Dependence
Class-level inference
5-Methyl analog: 2.47× increased diuresis vs. control; QSAR predicts higher activity with higher logP
Octyl scaffold may support high-logP derivative exploration; requires synthesis validation
QSAR model-derived prediction; wet-lab validation for 5-octyl amides is pending
Diuretic agents QSAR N-acylation Acetazolamide analogs Medicinal chemistry

5-Octyl-1,3,4-thiadiazol-2-amine as Key Building Block for Novel Triazole-Thiadiazole Hybrid Pesticide Lead Compounds

5-Octyl-1,3,4-thiadiazol-2-amine was employed as the core 5-alkyl-2-amino-1,3,4-thiadiazole building block in the synthesis of eight novel N-(5-alkyl-1,3,4-thiadiazol-2-yl)-1-[(heteroaryl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide hybrid compounds for pesticide lead discovery [1]. Preliminary bioassays of the resulting hybrid molecules demonstrated moderate herbicidal activity against dicotyledonous plants (Brassica campestris L.) at a concentration of 100 mg/L and detectable insecticidal activity at 250 mg/L [1]. This validated synthetic pathway and activity profile confirm the compound's utility as a precursor for generating structurally diverse agrochemical candidates that would not be accessible using alternative alkyl chain lengths without altering the physicochemical and bioactivity profile of the final hybrids.

Agrochemical Lead Synthesis
Head-to-head
Triazole-thiadiazole hybrids derived from 5-octyl: herbicidal activity at 100 mg/L; insecticidal at 250 mg/L
Validated synthetic pathway for pesticide lead discovery; supports scaffold reproducibility
Reported activity is moderate; alternative alkyl chains may alter bioactivity profile
Agrochemical discovery Herbicidal activity Insecticidal activity Heterocyclic hybrids Lead optimization

5-Octyl-1,3,4-thiadiazol-2-amine Application Scenarios


Corrosion Inhibitor for Mild Steel in Acidic Media

Utilize 5-octyl-1,3,4-thiadiazol-2-amine as a corrosion inhibitor component for mild steel protection in 1M H₂SO₄ or similar acidic process streams. The octyl chain length provides enhanced hydrophobic surface coverage and inhibition efficiency relative to shorter-chain 5-alkyl analogs (ethyl, propyl, pentyl, heptyl) as demonstrated by electrochemical impedance spectroscopy [1]. For optimal performance, the compound should be prioritized over C2-C7 homologs when designing inhibitor packages requiring maximal adsorption and barrier properties.

Diuretic Drug Discovery via N-Acylated Amides

Employ 5-octyl-1,3,4-thiadiazol-2-amine as the starting scaffold for synthesizing N-(1,3,4-thiadiazol-2-yl) substituted amides via reaction with acyl chlorides. QSAR analysis of this compound class demonstrates that diuretic activity increases with increasing lipophilicity (logP) [2]. The 5-octyl derivative offers a higher logP baseline than shorter-chain alkyl analogs, positioning it as the preferred precursor for exploring high-lipophilicity derivative space predicted to yield enhanced diuretic potency relative to acetazolamide and hydrochlorothiazide benchmarks.

Triazole-Thiadiazole Hybrids for Agrochemical Discovery

Use 5-octyl-1,3,4-thiadiazol-2-amine as the 5-alkyl-2-amino-1,3,4-thiadiazole building block in condensation reactions with heteroaryl carbonyl chlorides to generate triazole-thiadiazole hybrid compounds. This specific octyl-substituted scaffold has been validated in the synthesis of eight novel hybrid molecules exhibiting moderate herbicidal activity against dicotyledonous plants (Brassica campestris L.) at 100 mg/L and insecticidal activity at 250 mg/L [3]. Substitution with alternative alkyl chain lengths would alter the physicochemical and biological profile of the resulting hybrids, making the octyl derivative the definitive choice for reproducing or optimizing this lead series.

Antimicrobial Screening for SAR Studies

Incorporate 5-octyl-1,3,4-thiadiazol-2-amine into antimicrobial screening libraries where the expectation of mild-to-moderate antibacterial activity (not comparable to fluoroquinolone standards) is acceptable or desired for comparative structure-activity relationship analysis. The compound and its 5-alkyl class exhibit systematically lower antibacterial potency than 5-aryl-1,3,4-thiadiazole analogs, which achieve MIC values of 4-64 μg/mL against S. faecalis, MSSA, and MRSA [4][5]. This differential activity profile is valuable for SAR studies but contraindicates procurement for programs seeking potent direct antibacterial agents.

Application
Selection Property
Validation Focus
Corrosion inhibitor for mild steel in acidic media
Alkyl chain hydrophobicity review
Electrochemical impedance and surface coverage endpoints
Diuretic drug discovery via N-acylated amides
logP-dependent QSAR context
Diuretic activity model-response validation
Triazole-thiadiazole hybrids for agrochemical discovery
Validated synthetic building block
Herbicidal and insecticidal assay-response context
Antimicrobial screening for SAR studies
5-Alkyl vs. 5-aryl selectivity review
MIC and strain-panel endpoint comparison

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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